Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H11N5O2S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Compounds containing the 1,2,4-triazole moiety, similar to ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown significant promise in the development of new antibacterial agents. Triazole derivatives are potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The antibacterial activity of these compounds against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), highlights their potential in addressing the growing problem of antibiotic resistance. The dual or multiple antibacterial mechanisms of action offered by triazole-containing hybrids underscore their significance in the development of broad-spectrum antibacterial therapies (Li & Zhang, 2021).
Sensing and Optical Applications
Pyrimidine derivatives, closely related to the triazolopyrimidines, serve as exquisite materials for the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in sensing applications but also possess a range of biological and medicinal uses. Their versatility and functional adaptability make them suitable candidates for designing novel sensing probes, highlighting their importance beyond just pharmaceutical applications (Jindal & Kaur, 2021).
Agricultural and Pharmaceutical Applications
The use of amino-1,2,4-triazoles, akin to the compound , spans across various industries including agriculture and pharmaceuticals. These compounds form the backbone for the synthesis of a myriad of products such as agricultural chemicals, pharmaceutical drugs, dyes, and anti-corrosion additives. The production of plant protection products based on these substances, including insecticides and fungicides, showcases their utility in agriculture. Similarly, their role in manufacturing antimicrobial and cardiological drugs exemplifies their pharmaceutical significance (Nazarov et al., 2021).
Synthesis and Characterization for Anti-inflammatory Activity
Substituted tetrahydropyrimidine derivatives, structurally related to the compound in focus, demonstrate potential for exhibiting in vitro anti-inflammatory activity. The synthesis and characterization of these derivatives, along with their promising anti-inflammatory effects, underscore the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).
Central Nervous System (CNS) Acting Drugs
Compounds containing functional chemical groups like those in this compound may serve as precursors for the synthesis of novel CNS acting drugs. The presence of heteroatoms such as nitrogen and sulfur in these heterocycles makes them integral to the development of drugs that can influence various CNS disorders, offering a pathway for the creation of new therapeutic agents (Saganuwan, 2017).
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been found to interact with various targets such as erk signaling pathway , ATF4 and NF-kB proteins , and RNA polymerase PA–PB1 subunit .
Mode of Action
Similar compounds have been found to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . They also show promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to suppress the erk signaling pathway , inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins . They also exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to inhibit the activity of enzymes such as ERK1/2, c-Raf, MEK1/2, and AKT, which are crucial components of the ERK signaling pathway . By inhibiting these enzymes, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
This compound has been observed to exert various effects on different cell types. In cancer cells, it induces apoptosis and causes cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation. Additionally, this compound affects gene expression by regulating the levels of cell cycle-related and apoptosis-related proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound inhibits the ERK signaling pathway by directly interacting with and inhibiting the activity of enzymes such as ERK1/2, c-Raf, MEK1/2, and AKT . These interactions result in the suppression of downstream signaling events, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by affecting the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-tumor activity, effectively inhibiting the growth of cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different pharmacological properties
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution dynamics are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
ethyl 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-7(15)5-4-11-8-12-9(17-2)13-14(8)6(5)10/h4H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULODKWZYHQFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379241 |
Source
|
Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90559-98-1 |
Source
|
Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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